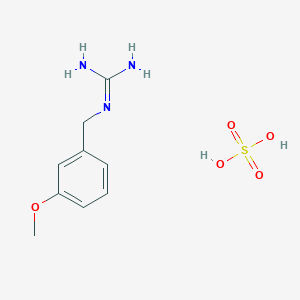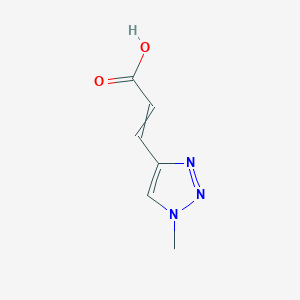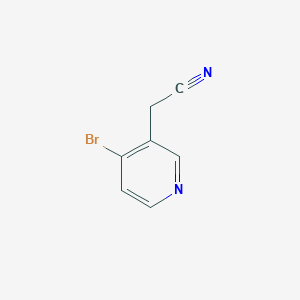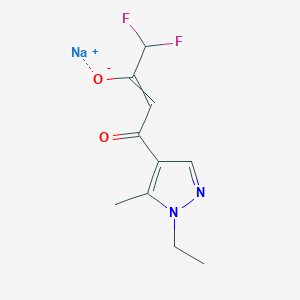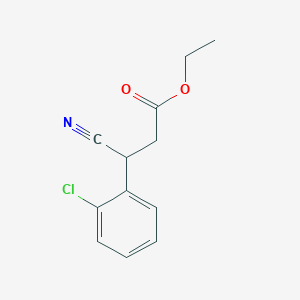![molecular formula C12H16ClNO2 B11722200 (+)-3,4,4a,5,6,10b-Hexahydro-2h-naphtho[1,2-b][1,4]oxazin-9-ol](/img/structure/B11722200.png)
(+)-3,4,4a,5,6,10b-Hexahydro-2h-naphtho[1,2-b][1,4]oxazin-9-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol is a chiral compound known for its role as a dopamine receptor agonist. This compound is used in various scientific research applications, particularly in the study of neurological functions and disorders .
Preparation Methods
The synthesis of (+)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. Industrial production methods often involve the use of chiral catalysts to ensure the desired enantiomer is produced .
Chemical Reactions Analysis
(+)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions
Scientific Research Applications
This compound is extensively used in scientific research due to its role as a dopamine receptor agonist. It is utilized in:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In the study of dopamine receptors and their functions.
Medicine: For researching treatments for neurological disorders such as Parkinson’s disease and schizophrenia.
Industry: In the development of pharmaceuticals and other chemical products
Mechanism of Action
(+)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol exerts its effects by binding to dopamine receptors, particularly the D2 receptor. This binding activates the receptor, leading to various downstream effects that influence neurological functions. The compound’s action involves modulation of neurotransmitter release and receptor sensitivity .
Comparison with Similar Compounds
Similar compounds include:
(−)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol: This enantiomer acts as a dopamine receptor antagonist.
4-Propyl-3,4,4a,5,6,10b-hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol: Used in the preparation of radiolabeled dopamine D2 receptor agonists
The uniqueness of (+)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol lies in its specific binding affinity and agonistic activity towards dopamine receptors, making it a valuable tool in neurological research and pharmaceutical development.
Properties
Molecular Formula |
C12H16ClNO2 |
|---|---|
Molecular Weight |
241.71 g/mol |
IUPAC Name |
3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,4]benzoxazin-9-ol;hydrochloride |
InChI |
InChI=1S/C12H15NO2.ClH/c14-9-3-1-8-2-4-11-12(10(8)7-9)15-6-5-13-11;/h1,3,7,11-14H,2,4-6H2;1H |
InChI Key |
ZSTHSLBOCJXONG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C(C=C2)O)C3C1NCCO3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


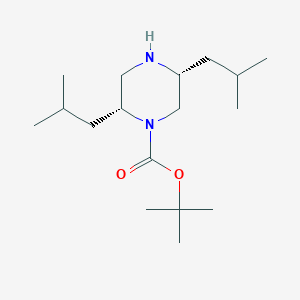
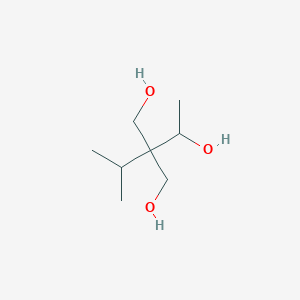
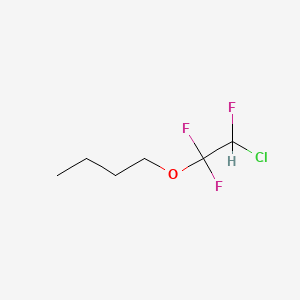
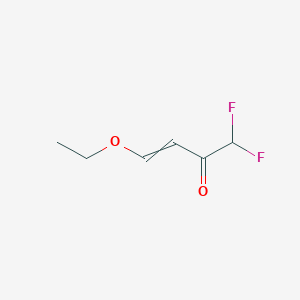
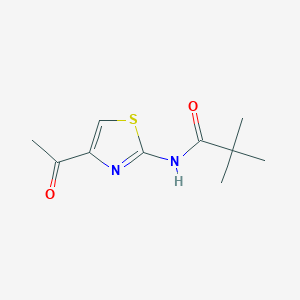
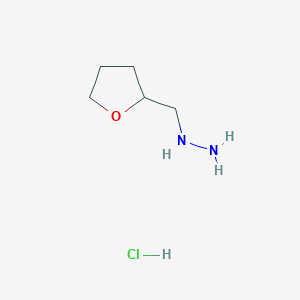
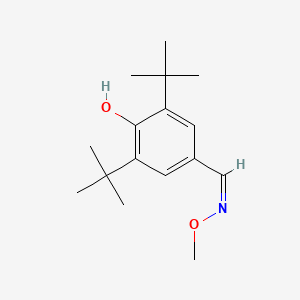
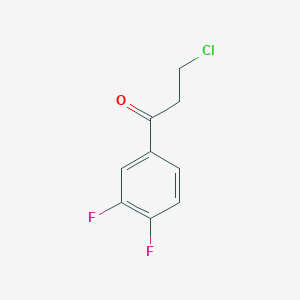
![4-[(2,2-dimethylhydrazin-1-ylidene)methyl]-1-methyl-1H-pyrazole](/img/structure/B11722146.png)
